Cholesterol Esterase Ki: Butyl Chain Provides Tighter Binding than Hexyl or Octyl Homologs
In a direct head-to-head pre-steady-state kinetic study against porcine pancreatic cholesterol esterase (Sus scrofa) at pH 7.0 and 25°C, 4-nitrophenyl N-butylcarbamate exhibited a lower Ki value (0.0026 mM) compared to its hexyl (0.0032 mM) and octyl (0.0036 mM) homologs, indicating tighter enzyme-inhibitor complex formation with the butyl chain .
| Evidence Dimension | Inhibition constant (Ki) for cholesterol esterase |
|---|---|
| Target Compound Data | Ki = 0.0026 mM (2.6 µM) |
| Comparator Or Baseline | 4-Nitrophenyl N-hexylcarbamate: Ki = 0.0032 mM (3.2 µM); 4-Nitrophenyl N-octylcarbamate: Ki = 0.0036 mM (3.6 µM) |
| Quantified Difference | Butyl Ki is 19% lower than hexyl (0.0026 vs 0.0032 mM) and 28% lower than octyl (0.0026 vs 0.0036 mM) |
| Conditions | Porcine pancreatic cholesterol esterase, pH 7.0, 25°C, pre-steady-state kinetics |
Why This Matters
A lower Ki indicates more potent enzyme binding at equilibrium, making the butyl derivative the preferred choice when maximal cholesterol esterase inhibition per unit concentration is required.
- [1] BRENDA Enzyme Database. Ki values for EC 3.1.1.13 (sterol esterase) — Literature summary extracted from Lin G, Liao WC, Chiou SY. Bioorg. Med. Chem. 2000, 8, 2601-2607. Accessed via enzyme-information.info. View Source
